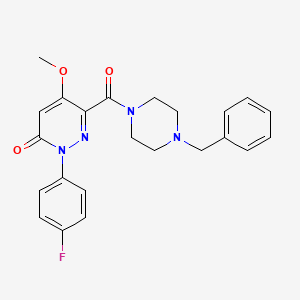
6-(4-Benzylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Benzylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Carbonic Anhydrase Inhibitory Properties
Studies on similar piperazine derivatives reveal their potential as anticancer agents and carbonic anhydrase inhibitors. For instance, research on new mono Mannich bases with piperazines has demonstrated significant cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes (Tuğrak et al., 2019). Another study on phenolic Mannich bases with piperazines confirmed their cytotoxic/anticancer and CA inhibitory effects, indicating the potential of certain compounds as lead compounds for further research (Gul et al., 2019).
Adrenoceptor Antagonistic Properties
Piperazine derivatives have been explored for their alpha(1)-adrenoceptor (AR) blocking properties. Modifications to the structure of these compounds, like the introduction of different heteroaromatic rings, have shown significant alpha(1)-AR affinity and selectivity (Betti et al., 2002).
Antibacterial Activity
Research on novel piperazine linked methylene-bis-coumarins has shown that these compounds exhibit potent inhibitory activity against various bacterial strains. Specific moieties on the piperazine ring, such as 4-methoxyphenyl and 4-fluorophenyl, have been found to enhance this activity (Nagaraj et al., 2019).
Potential Use in PET Radioligands
Fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives have been synthesized and evaluated as potential σ(1) receptor ligands for PET imaging. One such derivative showed low nanomolar affinity for σ(1) receptors and high subtype selectivity, indicating its suitability as a radiotracer for imaging σ(1) receptors with PET (Wang et al., 2013).
Serotonin Receptor Affinity
Studies on arylpiperazine derivatives have demonstrated their high affinity for serotonin 5-HT1A receptors. Some compounds in this category have shown to possess higher affinity than serotonin itself, making them potentially significant for therapeutic applications related to the central nervous system (Glennon et al., 1988).
Therapeutic Use in Central Pharmacological Activity
Piperazine derivatives are noted for their activation of the monoamine pathway, leading to their application in antipsychotic, antidepressant, and anxiolytic therapies. Benzylpiperazine, a prototype of these derivatives, is particularly known for its stimulant and euphoric effects (Brito et al., 2018).
Properties
IUPAC Name |
6-(4-benzylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-31-20-15-21(29)28(19-9-7-18(24)8-10-19)25-22(20)23(30)27-13-11-26(12-14-27)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICRNUOJSUOFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003445.png)

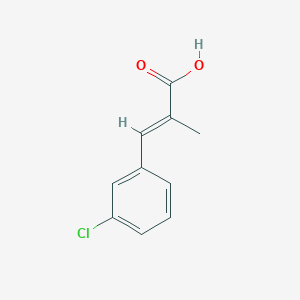
![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)
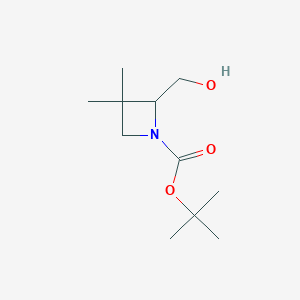
![1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3003453.png)
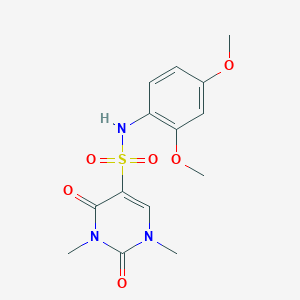
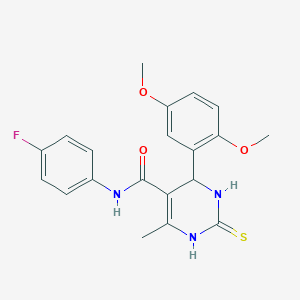
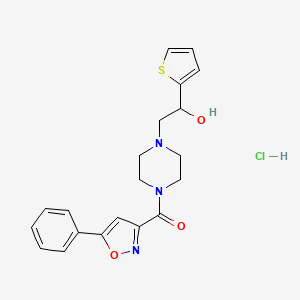
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]ethanesulfonamide](/img/structure/B3003459.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3003460.png)
![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide](/img/structure/B3003465.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3003466.png)
